6-(1H-indol-3-yl)pyridazin-3(2H)-one

Description

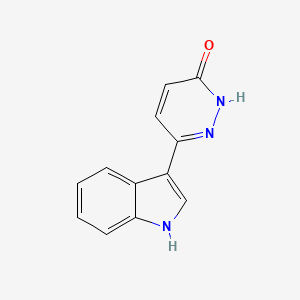

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12-6-5-11(14-15-12)9-7-13-10-4-2-1-3-8(9)10/h1-7,13H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMSMVYLWGVWJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NNC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 1h Indol 3 Yl Pyridazin 3 2h One and Its Analogues

Retrosynthetic Analysis of the 6-(1H-indol-3-yl)pyridazin-3(2H)-one Core

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection approaches. The most straightforward strategy involves disconnecting the pyridazinone ring, leading to a γ-ketoacid or a related dicarbonyl precursor and hydrazine (B178648). This approach simplifies the synthesis to the formation of a more accessible acyclic intermediate.

A second key disconnection can be made at the C-C bond between the pyridazinone ring and the indole (B1671886) moiety. This suggests a convergent synthesis where the pyridazinone core, functionalized with a suitable leaving group or a boronic acid derivative at the C-6 position, is coupled with a corresponding indole derivative. This method offers flexibility in the synthesis of various analogues by allowing for the modification of both heterocyclic systems independently before their final assembly.

Established Synthetic Routes to the Pyridazinone Ring System

The formation of the pyridazinone ring is a critical step in the synthesis of the target compound. Several well-established methods are available, primarily involving condensation and cyclization reactions.

Condensation Reactions for Pyridazinone Formation

The most common and direct method for constructing the 4,5-dihydropyridazin-3(2H)-one ring is the condensation of a γ-ketoacid with hydrazine hydrate (B1144303). nih.govnih.gov This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization to yield the pyridazinone ring. The subsequent oxidation of the dihydropyridazinone affords the aromatic pyridazin-3(2H)-one.

For instance, the reaction of a 4-aryl-4-oxobutanoic acid with hydrazine hydrate in a suitable solvent like ethanol, upon heating, directly yields the corresponding 6-aryl-4,5-dihydropyridazin-3(2H)-one. nih.gov

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid | Hydrazine hydrate (55%) | 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | 58 | nih.gov |

| 4-anthracen-9-yl-4-oxo-but-2-enoic acid | Hydrazine hydrate | 6-anthracen-9-yl-4,5-dihydro-2H-pyridazin-3-one | Not specified | nih.gov |

Table 1: Examples of Condensation Reactions for Pyridazinone Formation

Cyclization Strategies

Cyclization strategies offer alternative routes to the pyridazinone core. These methods often involve the use of pre-formed hydrazone derivatives or other acyclic precursors that can be induced to cyclize under specific reaction conditions. One such strategy involves the reaction of β-aroylacrylic acids with hydrazines, which, after initial condensation, can be cyclized to form pyridazinones. researchgate.net

Another approach utilizes the cyclocondensation of dicarbonyl compounds. For example, the reaction of a 1,4-dicarbonyl compound with hydrazine can lead to the formation of a dihydropyridazine, which can then be oxidized to the corresponding pyridazine (B1198779). While not directly forming the pyridazinone, this intermediate can be further functionalized.

Strategies for Introducing the Indole Moiety at the C-6 Position

The introduction of the indole ring at the C-6 position of the pyridazinone is a pivotal step that can be achieved through various synthetic strategies, including modern cross-coupling reactions and classical nucleophilic substitution approaches.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the formation of C-C bonds between aromatic rings. In the context of synthesizing this compound, this would involve the reaction of a 6-halopyridazin-3(2H)-one with an indoleboronic acid or its ester derivative. nih.govresearchgate.net

The general applicability of Suzuki-Miyaura coupling for the synthesis of 6-arylpyridazin-3(2H)-ones has been demonstrated. For instance, 6-chloropyridazin-3(2H)-one can be coupled with various arylboronic acids in the presence of a palladium catalyst and a suitable base to afford the corresponding 6-arylpyridazin-3(2H)-ones in good yields. researchgate.net This methodology is, in principle, extendable to the use of indoleboronic acids.

| Arylboronic Acid | Catalyst | Base | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 6-Phenylpyridazin-3(2H)-one | High | researchgate.net |

| Various arylboronic acids | Pd(PPh3)4 | Na2CO3 | Various 6-arylpyridazin-3(2H)-ones | High | researchgate.net |

Table 2: Examples of Suzuki-Miyaura Coupling for the Synthesis of 6-Arylpyridazinones

Nucleophilic Substitution Approaches

A more classical approach to introduce the indole moiety involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the C-6 position of the pyridazinone ring with an indole nucleophile. This reaction typically requires the activation of the pyridazinone ring towards nucleophilic attack.

One documented synthesis of an indolyl-pyridazinone derivative involves the initial Michael addition of indole to a β-aroylacrylic acid. The resulting adduct, a γ-ketoacid bearing an indole substituent, is then cyclized with hydrazine to form the 6-substituted pyridazinone. nih.govresearchgate.net This method effectively introduces the indole moiety before the formation of the pyridazinone ring.

Alternatively, a pre-formed 6-chloropyridazinone can react with indole in the presence of a base. The reaction of 3,6-dichloropyridazine (B152260) with hydrazine hydrate can yield 6-chloro-3-hydrazinopyridazine, which can then be converted to 6-chloropyridazin-3(2H)-one. koreascience.kr This chlorinated intermediate can then potentially undergo nucleophilic aromatic substitution with indole.

| Pyridazinone Precursor | Indole Derivative | Conditions | Product | Reference |

| 4-anthracen-9-yl-4-oxo-but-2-enoic acid | Indole | 1. Michael Addition 2. Cyclization with hydrazine | 6-anthracen-9-yl-4-(1H-indol-3-yl)-4,5-dihydro-2H-pyridazin-3-one | nih.gov |

Table 3: Nucleophilic Introduction of the Indole Moiety

Synthesis of Structural Analogues and Derivatives of this compound

The generation of a library of analogues from the lead compound this compound is achieved through various synthetic transformations. These modifications are designed to probe the impact of different functional groups and substitution patterns on the molecule's biological activity.

Diversification at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring (N-1) is a common site for synthetic modification due to the acidity of the N-H proton. Alkylation or acylation at this position can significantly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.

Standard procedures for N-alkylation involve the deprotonation of the indole nitrogen with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the introduction of an alkyl halide. google.comgoogle.com For instance, N-benzylation and N-methylation can be achieved in high yields using catalytic amounts of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com More advanced iron-catalyzed N-alkylation of indolines followed by oxidation provides a two-step, one-pot procedure to access N-alkylated indoles. nih.gov These methods allow for the introduction of a wide array of substituents, from simple alkyl chains to more complex benzylic and functionalized groups.

Substitution on the Pyridazinone Ring

The pyridazinone ring offers multiple positions for substitution, primarily at the N-2 nitrogen and the C-4, C-5, and C-6 carbons.

N-2 Position: The lactam nitrogen of the pyridazinone ring is a key handle for derivatization. It can be readily alkylated or acylated to introduce diverse functionalities. For example, reaction with ethyl bromoacetate (B1195939) in the presence of potassium carbonate can introduce an acetate (B1210297) group at the N-2 position. nih.gov Subsequent hydrolysis and amide coupling can further extend this side chain. fabad.org.tr Other modifications include the introduction of phenyl, sulfonyl, and various substituted alkyl groups, which have been shown to modulate the biological profile of pyridazinone-containing compounds. nih.govnih.govresearchgate.net For instance, reacting a 4,5-dihydro-2H-pyridazin-3-one with benzenesulfonyl chloride in the presence of anhydrous potassium carbonate yields the corresponding N-benzenesulfonyl derivative. nih.gov

C-4, C-5, and C-6 Positions: Modification at the carbon atoms of the pyridazinone ring often requires building the ring from appropriately substituted precursors. The core pyridazinone structure is typically formed by the cyclocondensation of a γ-ketoacid with hydrazine hydrate. researchgate.net Therefore, by using different substituted γ-ketoacids, analogues with various groups at the C-4, C-5, and C-6 positions can be synthesized. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for introducing aryl or heteroaryl substituents at a halogenated pyridazinone core, offering a route to a wide range of 6-arylpyridazin-3(2H)-ones.

The table below summarizes common synthetic modifications for generating analogues of this compound.

| Position of Modification | Type of Reaction | Resulting Analogue Type | Example Reagents |

|---|---|---|---|

| Indole N-1 | Alkylation/Acylation | N-Substituted Indoles | Alkyl halides, Benzyl bromide, Acyl chlorides with a base (e.g., NaH, K₂CO₃) |

| Pyridazinone N-2 | Alkylation/Acylation/Sulfonylation | N-Substituted Pyridazinones | Ethyl bromoacetate, Phenylhydrazine (B124118), Benzenesulfonyl chloride |

| Pyridazinone C-4/C-5 | Cyclocondensation | C-Substituted Pyridazinones | Substituted γ-ketoacids with hydrazine hydrate |

| Pyridazinone C-6 | Suzuki Coupling | 6-Aryl Pyridazinones | Arylboronic acids with a halogenated pyridazinone precursor |

| Indole Ring | Fischer Indole Synthesis | Substituted Indole Core | Substituted phenylhydrazines and ketones/aldehydes |

Modification of the Indole Ring System

Introducing substituents onto the indole ring itself is another key strategy for diversification. This can be achieved either by starting with an already substituted indole or by direct functionalization of the indolyl-pyridazinone scaffold.

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring from a substituted phenylhydrazine and a ketone or aldehyde. wikipedia.orgthermofisher.combyjus.com By choosing appropriately substituted starting materials, one can synthesize analogues with various substituents (e.g., methoxy (B1213986), chloro, alkyl) at positions 4, 5, 6, or 7 of the indole ring. nih.govyoutube.com

Furthermore, direct electrophilic substitution on the pre-formed indole ring is possible, though regioselectivity can be a challenge. More modern approaches, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), can be applied to halogenated indole precursors to introduce a wide variety of substituents with high precision. Advanced methods also include the complete remodeling of the indole skeleton to create novel heterocyclic systems. nih.gov For instance, a novel [3+3] annulation reaction between 2-alkenylindoles and hydrazonyl chlorides has been developed to synthesize pyridazino[4,5-b]indoles. nih.gov

Chemo-, Regio-, and Stereoselectivity Considerations in Synthesis

The synthesis of complex molecules like this compound and its derivatives requires careful control over selectivity.

Regioselectivity: This is critical during the formation of both the indole and pyridazinone rings. In the Fischer indole synthesis, for example, the use of an unsymmetrical ketone can lead to two regioisomeric indole products, with the outcome depending on the reaction conditions and the nature of the substituents. thermofisher.combyjus.com Similarly, the cyclization of dicarbonyl compounds with unsymmetrical hydrazines to form the pyridazinone ring must be controlled to obtain the desired isomer. rsc.orgresearchgate.net Substitution reactions on the assembled scaffold also present regioselectivity challenges, such as N-1 versus N-2 alkylation on the pyridazinone moiety or C-2 versus C-3 functionalization of the indole ring. mdpi.com

Chemoselectivity: The molecule possesses multiple reactive sites, including two different N-H bonds, a carbonyl group, and the aromatic systems. Synthetic transformations must be designed to be chemoselective, targeting only the desired functional group while leaving others intact. This often involves the use of specific catalysts or protecting group strategies.

Stereoselectivity: When the pyridazinone ring is in a partially saturated state (e.g., 4,5-dihydropyridazin-3(2H)-one), chiral centers can exist at the C-4 and C-5 positions. nih.gov Stereoselective synthesis aims to control the spatial arrangement of atoms at these centers. This can be achieved using chiral auxiliaries, chiral catalysts, or stereoselective reactions like diastereoselective aldol (B89426) reactions or catalytic asymmetric hydrogenations to produce a single desired stereoisomer. nih.govyoutube.com

Green Chemistry Approaches and Sustainable Synthesis for the Compound

Modern synthetic chemistry places increasing emphasis on sustainability. The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous substances.

One major focus is the use of environmentally benign solvents. Traditional organic solvents are often volatile, flammable, and toxic. Research has explored replacements such as water, supercritical fluids, ionic liquids, and bio-derived solvents like p-cymene (B1678584) or glycerol (B35011) derivatives. nih.govscienceopen.comrsc.org For the synthesis of pyridazinone and related heterocycles, reactions have been successfully carried out in greener media like water or polyethylene (B3416737) glycol (PEG). researchgate.netcolab.ws

Energy efficiency is another key aspect. Microwave-assisted synthesis has emerged as a powerful green chemistry tool, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. bohrium.comrsc.orgbohrium.com This technique has been successfully applied to the synthesis of a wide variety of nitrogen-containing heterocycles, including indoles and pyridazines, often under solvent-free conditions. researchgate.netresearchgate.netrsc.org

Furthermore, the development of one-pot, multi-component reactions represents a highly atom-economical approach. These reactions combine several synthetic steps into a single operation without isolating intermediates, which saves time, resources, and reduces waste. researchgate.net The use of efficient and recyclable catalysts, instead of stoichiometric reagents, is another cornerstone of green synthesis that is applicable to the production of this heterocyclic scaffold.

Structure Activity Relationship Sar Investigations of 6 1h Indol 3 Yl Pyridazin 3 2h One Derivatives

Systematic Modification Strategies for SAR Studies

To comprehensively understand the SAR of 6-(1H-indol-3-yl)pyridazin-3(2H)-one derivatives, researchers have employed systematic modification strategies. These include positional scanning of substituents and bioisosteric replacement to probe the chemical space around the core scaffold and identify key structural determinants of biological activity.

Positional Scanning of Substituents

Positional scanning involves the systematic placement of various substituents at different positions on both the indole (B1671886) and pyridazinone rings to map out the steric and electronic requirements for optimal activity. For instance, studies have explored the introduction of different groups at the 6-position of the pyridazinone ring, revealing that this position is crucial for modulating analgesic and anti-inflammatory activities. researchgate.net The presence of specific substituents at this position can significantly enhance the therapeutic profile while minimizing side effects like ulcerogenicity. researchgate.net

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful tool in medicinal chemistry used to fine-tune the physicochemical properties and biological activity of a lead compound. In the context of this compound derivatives, this strategy has been applied to both the indole and pyridazinone moieties. For example, replacing the pyridazinone ring with a bioisosteric alternative like a phthalazine (B143731) ring has been explored to develop new classes of compounds with potentially improved pharmacological profiles. nih.gov Similarly, bioisosteric replacement of the amide linker with hydrazide, semicarbazide, and thiosemicarbazide (B42300) moieties has been investigated to modulate the activity of pyridazine (B1198779) derivatives. nih.gov This approach has also been extended to the indole ring, where replacement with other heterocyclic systems can lead to compounds with altered or enhanced biological activities. nih.gov

Impact of Indole Modifications on Biological Activity Profile

Modifications to the indole moiety of this compound have a profound impact on the biological activity of the resulting derivatives. chula.ac.th The indole nucleus is a privileged scaffold in medicinal chemistry, and its substitution pattern can dictate the potency and selectivity of the compound. researchgate.netnih.gov

For example, in a study on pyridazinone derivatives as PDE4B inhibitors, the introduction of a methoxy (B1213986) group at the 5-position of the indole ring led to a compound with promising activity and selectivity. nih.gov This highlights the importance of electronic effects on the indole ring for interaction with the target protein. The table below illustrates the effect of indole substitutions on PDE4B inhibition.

| Compound | Indole Substituent (R¹) | PDE4B Inhibition (%) at 20 µM |

|---|---|---|

| 4aa | H | Data Not Available in Snippet |

| 4ba | 5-Methoxy | Significant Inhibition |

| 4ca | 5-Fluoro | Data Not Available in Snippet |

| 4da | 5-Chloro | Data Not Available in Snippet |

| 4ea | 5-Bromo | Data Not Available in Snippet |

| 4fa | 5-Nitro | Data Not Available in Snippet |

Table 1: Effect of Indole Substitutions on PDE4B Inhibition. This table is based on findings from a study on pyridazinone derivatives as PDE4B inhibitors. nih.gov

Influence of Pyridazinone Substitutions on Biological Activity Profile

Substitutions on the pyridazinone ring are equally critical in determining the biological activity of this class of compounds. Various positions on the pyridazinone ring have been targeted for modification, including the N-2 and C-6 positions. researchgate.netmdpi.com

Research has shown that the substituent at the N-2 position of the pyridazinone ring plays a significant role. For instance, it was found that a hydrogen bond donor (R₂ = H) at this position was optimal for PDE4B affinity, as N-methyl derivatives were less potent. nih.gov The introduction of an acetamide (B32628) side chain at the N-2 position has been shown to improve analgesic and anti-inflammatory activity. researchgate.net

The C-6 position of the pyridazinone ring has also been a key focus of modification. sarpublication.com The nature of the substituent at this position can influence a range of biological activities, including anti-inflammatory and anticancer effects. researchgate.netnih.gov For example, the presence of a 4-fluorophenyl group at the 6-position has been associated with high JNK1 inhibitory activity in some pyridazine derivatives. nih.gov

The table below summarizes the impact of pyridazinone substitutions on PDE4B inhibition.

| Compound | Pyridazinone N-Substituent (R²) | Potency Compared to NH analogue |

|---|---|---|

| 3ab/4ab | Methyl | Up to 2.5-fold less potent |

| 3bb/4bb | Methyl | Up to 2.5-fold less potent |

| - | Benzyl | Slightly decreased inhibitory effect |

Table 2: Impact of Pyridazinone N-Substitutions on PDE4B Inhibition. This table is based on findings from a study on pyridazinone derivatives. nih.gov

Role of Inter-Scaffold Connectivity in Modulating Activity

For instance, the introduction of a linker, such as an oxo-butyric acid chain, between the indole and a precursor to the pyridazinone ring has been utilized in the synthesis of some derivatives. mdpi.comresearchgate.net The subsequent cyclization to form the pyridazinone ring establishes the final connectivity. The length and flexibility of any such linker can influence the relative orientation of the two ring systems, thereby affecting how the molecule interacts with its biological target.

Conformational Analysis and its Relevance to SAR

The three-dimensional conformation of this compound derivatives is intimately linked to their biological activity. Conformational analysis helps to understand the spatial arrangement of the indole and pyridazinone rings and any substituents, which in turn dictates the molecule's ability to bind to a specific biological target.

Studies have employed computational methods, such as B3LYP geometry and energy calculations, to determine the stable conformers of pyridazinone derivatives. researchgate.net These calculations, combined with experimental techniques like NMR spectroscopy, allow for the assignment of specific conformations to the synthesized compounds. researchgate.net The relative populations of different conformers can correlate with their calculated Gibbs energies, providing a rationale for the observed biological activities. researchgate.net For instance, the planarity or non-planarity of the molecule, as well as the torsion angles between the different ring systems, can significantly impact binding affinity and, consequently, the biological response. researchgate.net

Development of SAR Hypotheses for this compound Scaffolds

Early investigations into related scaffolds, such as pyridazinone derivatives with an indole moiety at other positions, have offered a foundational understanding. For instance, studies on 4-(indol-3-yl)pyridazinone derivatives as potential phosphodiesterase 4 (PDE4) inhibitors have highlighted the significance of the indole nucleus and the pyridazinone core in mediating anti-inflammatory responses. nih.gov These findings serve as a crucial starting point for generating SAR hypotheses for the this compound framework.

A preliminary SAR study was initiated by synthesizing a series of derivatives with substitutions on the indole ring. nih.gov The introduction of various functional groups at the 5-position of the indole moiety, including halogen atoms (fluoro, chloro, bromo), a nitro group, and a methoxy group, was performed to probe the electronic and steric requirements for activity. nih.gov

The initial findings suggest that the nature of the substituent on the indole ring plays a pivotal role in the biological activity of the this compound scaffold. The variation in activity observed with different substituents allows for the formulation of several key SAR hypotheses:

Electronic Effects on the Indole Ring: The electronic properties of the substituent at the 5-position of the indole ring appear to significantly influence the compound's potency. The presence of both electron-donating and electron-withdrawing groups has been explored, indicating that a delicate electronic balance is necessary for optimal activity. For example, the introduction of a methoxy group (an electron-donating group) at the 5-position of the indole in a related 4-indolylpyridazinone series resulted in a compound with promising activity and selectivity. nih.gov This suggests that modulating the electron density of the indole ring is a key strategy for optimizing the biological profile.

Steric Constraints: The size and spatial arrangement of the substituents on the indole ring are also critical. While a range of substituents has been tolerated, the optimal size and conformation that fit within the target's binding pocket are yet to be fully elucidated. The use of different halogen atoms with varying atomic radii (F, Cl, Br) provides a means to systematically explore these steric limitations. nih.gov

The Pyridazinone Core as a Key Pharmacophore: The pyridazinone ring is considered a critical pharmacophoric element. Its ability to participate in hydrogen bonding and other non-covalent interactions is likely essential for anchoring the molecule to its biological target. Modifications to the pyridazinone ring, such as substitution at the N2 position, could further refine the SAR and lead to improved activity.

These initial hypotheses, primarily drawn from analogous pyridazinone scaffolds, provide a solid framework for the future design and synthesis of novel this compound derivatives with enhanced biological profiles. Further detailed biological evaluations and computational modeling will be instrumental in validating and expanding upon these foundational SAR principles.

| Compound Name | Modification on Indole Ring |

| 6-(5-Fluoro-1H-indol-3-yl)pyridazin-3(2H)-one | 5-Fluoro |

| 6-(5-Chloro-1H-indol-3-yl)pyridazin-3(2H)-one | 5-Chloro |

| 6-(5-Bromo-1H-indol-3-yl)pyridazin-3(2H)-one | 5-Bromo |

| 6-(5-Nitro-1H-indol-3-yl)pyridazin-3(2H)-one | 5-Nitro |

| 6-(5-Methoxy-1H-indol-3-yl)pyridazin-3(2H)-one | 5-Methoxy |

Molecular and Cellular Mechanism Investigations of 6 1h Indol 3 Yl Pyridazin 3 2h One

Identification of Molecular Targets and Ligand-Target Interactions

Currently, there is a notable absence of published studies specifically identifying the molecular targets of 6-(1H-indol-3-yl)pyridazin-3(2H)-one. While related structures containing the pyridazinone ring have been explored for various therapeutic applications, this direct analogue remains uncharacterized in terms of its specific binding partners within a biological system.

Enzyme Inhibition and Activation Studies

There are no specific enzyme inhibition or activation data available for this compound in the reviewed scientific literature. Research on other pyridazinone derivatives has indicated potential inhibitory activity against enzymes such as cyclooxygenases (COX) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov For instance, certain pyridazinone-based diarylurea derivatives have been investigated as VEGFR-2 inhibitors. nih.gov Additionally, some indole-based compounds have been identified as inhibitors of monoamine oxidase B (MAO-B). nih.gov However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.

Receptor Binding Assays and Receptor Specificity Profiling

Specific receptor binding assays and comprehensive receptor specificity profiles for this compound have not been reported. The broader class of indole (B1671886) derivatives has been shown to interact with a variety of receptors, including serotonin (B10506) receptors. nih.govnih.gov For example, certain N1-azinylsulfonyl-1H-indoles have been characterized as potent 5-HT6 receptor antagonists. nih.gov Nevertheless, the affinity and selectivity of this compound for any specific receptor remain to be determined through dedicated binding studies.

Protein-Protein Interaction Modulation

The potential for this compound to modulate protein-protein interactions is an area that remains unexplored. The investigation of small molecules that can disrupt or stabilize protein-protein complexes is a growing field in drug discovery, but no such studies have been published for this particular compound.

Elucidation of Cellular Signaling Pathway Modulation

In the absence of identified molecular targets, the effects of this compound on cellular signaling pathways have not been elucidated. Understanding how a compound modulates signaling cascades is crucial for characterizing its mechanism of action.

Cell-Free Biochemical Assays

No data from cell-free biochemical assays for this compound are available. Such assays are fundamental in determining direct interactions with purified proteins or enzymes and are a necessary step in mechanistic studies.

Cell-Based Functional Assays

There is a lack of published research detailing the effects of this compound in cell-based functional assays. These assays are critical for understanding the physiological or pathophysiological consequences of a compound's interaction with its molecular target in a cellular context. While some pyridazinone derivatives have been evaluated for their cytotoxic effects on cancer cell lines, this information is not available for this compound. nih.gov

Gene Expression and Proteomic Analysis in Cellular Models

To understand how this compound affects cellular function, researchers analyze its impact on gene expression and the proteome. Gene expression studies, often using techniques like quantitative PCR (qPCR) or RNA-sequencing, reveal which genes are turned on or off in response to the compound. Proteomic analysis, commonly performed using methods like two-dimensional gel electrophoresis (2D-DIGE) followed by mass spectrometry (MALDI-TOF/TOF MS), identifies changes in protein levels and post-translational modifications. dntb.gov.ua

These analyses provide a snapshot of the cellular state after treatment, offering clues to the compound's mechanism of action. For instance, in studies of other novel pyridazinone derivatives designed as vasodilators, researchers observed a significant increase in the mRNA expression of endothelial nitric oxide synthase (eNOS), a key enzyme in vascular relaxation. nih.gov A hypothetical proteomic study on a cancer cell line treated with this compound might yield results showing the differential expression of proteins involved in key cellular processes.

Table 1: Illustrative Proteomic Analysis of a Cancer Cell Line Treated with a Pyridazinone Compound This table is for illustrative purposes and shows the types of results obtained from proteomic studies on related compounds.

| Protein Identified | Cellular Function | Observed Change |

| PARP1 | DNA repair, Apoptosis | Down-regulated |

| VCL | Cell adhesion, Cytoskeleton | Up-regulated |

| SMARCE | Chromatin remodeling, Splicing | Down-regulated |

| ACTB | Cytoskeleton, Cell motility | Up-regulated |

This data, though hypothetical for this specific compound, illustrates how an observed down-regulation of proteins like PARP1 and up-regulation of cytoskeletal components could suggest a mechanism involving apoptosis induction and changes to cell morphology. dntb.gov.ua

Mechanistic Insights from Structural Biology Techniques

Structural biology provides atomic-level details of how a compound interacts with its biological target. These insights are critical for understanding its mechanism of action and for guiding further optimization of the molecule.

Co-crystallization is a technique used to obtain a crystal of a target protein in a complex with the ligand (the compound of interest). This crystal is then analyzed using X-ray diffraction to determine the three-dimensional structure of the protein-ligand complex. This reveals the precise binding site and the specific molecular interactions—such as hydrogen bonds and hydrophobic interactions—that stabilize the binding.

The process typically involves preparing a solution with a purified target protein and the compound, and then finding conditions that allow for the growth of high-quality crystals. While no specific co-crystallization data for this compound is publicly available, this technique is a gold standard in structure-based drug design.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution, providing information under near-physiological conditions. Techniques like Chemical Shift Perturbation (CSP) mapping can identify the binding site on the target protein. In a typical experiment, a 2D NMR spectrum of an isotopically labeled protein is recorded both in the absence and presence of the compound. The amino acid residues in the binding pocket show significant changes (perturbations) in their NMR signals upon ligand binding.

Furthermore, NMR can determine the binding affinity and kinetics of the interaction. For pyridazinone derivatives, 1H-NMR is routinely used to confirm their chemical structure during synthesis. mdpi.com In mechanistic studies, advanced NMR techniques would be applied to map the binding interface with a target protein, confirming direct engagement and guiding structure-activity relationship (SAR) studies.

Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening is an approach in drug discovery where compounds are tested for their ability to produce a desired change in the phenotype of a cell or an organism, without a preconceived notion of the drug's target. wikipedia.org This method is powerful because it identifies compounds that work in a complex biological system. creative-biolabs.com Historically, phenotypic screening has been the foundation for discovering new drugs. wikipedia.org

For a compound like this compound, a phenotypic screen could involve testing its effect across a panel of cancer cell lines to identify antiproliferative activity. For instance, novel pyridazin-3(2H)-one-based guanidine (B92328) derivatives have been screened for their antiproliferative effects in cancer cell lines such as NCI-H460, A2780, and MCF-7. nih.gov

Once a "hit" compound is identified through a phenotypic screen, the next critical step is target deconvolution —the process of identifying the specific molecular target(s) through which the compound exerts its effect. wikipedia.org This can involve a variety of methods, including affinity chromatography, genetic approaches (e.g., shRNA or CRISPR/Cas9 screening), and computational modeling. Molecular docking studies, a computational method, are often used to predict the binding mode and affinity of a compound to various potential protein targets. amazonaws.com

Table 2: Example of a Phenotypic Screening Campaign for a Pyridazinone Analog This table presents illustrative data based on findings for related compounds to demonstrate the nature of phenotypic screening results.

| Cell Line | Disease Model | Assay Type | Measured Endpoint | Result (IC₅₀) |

| NCI-H460 | Non-small cell lung cancer | Cell Viability | % Inhibition | 15 µM |

| A2780 | Ovarian Cancer | Cell Viability | % Inhibition | 22 µM |

| MCF-7 | Breast Cancer | Cell Viability | % Inhibition | 18 µM |

| HepG-2 | Hepatocellular Carcinoma | Antitumor Activity | Growth Inhibition | 12 µM |

Data adapted from studies on related pyridazinone compounds. dntb.gov.uanih.gov

Investigation of Downstream Biological Effects at a Cellular Level

Following target engagement, a compound triggers a cascade of downstream events within the cell. Investigating these effects is crucial for a complete mechanistic understanding. These studies often build upon findings from gene expression and proteomic analyses.

For example, if initial screening suggests an antiproliferative effect, downstream analyses would investigate the specific cellular processes being disrupted. This could include assays to measure:

Apoptosis: Using techniques like TUNEL assays or flow cytometry to detect programmed cell death.

Cell Cycle Arrest: Analyzing the distribution of cells in different phases of the cell cycle (G1, S, G2/M) to see if the compound blocks cell division at a specific checkpoint.

DNA Interaction: For compounds proposed to be DNA binders, experiments like DNA thermal denaturation studies can confirm their ability to interact with and stabilize DNA. nih.gov Some complexes of pyridazinone-acid hydrazone ligands have demonstrated the ability to cleave DNA. dntb.gov.ua

Inhibition of Angiogenesis: In cancer models, this would involve assays to see if the compound can prevent the formation of new blood vessels.

Antimicrobial Activity: Some pyridazinone derivatives have been tested against pathogenic bacteria and fungi, such as Escherichia coli, Staphylococcus aureus, and Candida albicans, revealing potential antimicrobial effects. dntb.gov.ua

By systematically evaluating these downstream effects, researchers can build a comprehensive picture of the biological impact of this compound at the cellular level, linking its direct interaction with its target to the ultimate phenotypic outcome.

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical biological data for the compound This compound corresponding to the requested sections of the article.

The search for in vitro and ex vivo studies, including cell viability assays, apoptosis and cell cycle modulation, reporter gene assays, primary cell-based assays, and tissue slice assays for this particular molecule did not yield any specific experimental results. The available literature focuses on other derivatives of pyridazinone or different indole-containing heterocyclic compounds. nih.govnih.govnih.govnih.govnih.govphyschemres.orgnih.gov

While general methodologies for these types of assays are well-documented nih.govnih.govmdpi.commdpi.com, and the biological activities of other, structurally different, pyridazinone derivatives have been reported nih.govnih.govnih.gov, this information does not pertain directly to This compound .

Therefore, it is not possible to provide the requested article content while adhering to the strict requirement of focusing solely on the specified compound.

Pre Clinical Biological Profiling of 6 1h Indol 3 Yl Pyridazin 3 2h One

Ex Vivo Pharmacological Studies.

Isolated Organ Bath Studies

Isolated organ bath studies are a cornerstone of pre-clinical pharmacology, allowing for the functional assessment of a compound's effect on specific tissues in a controlled ex vivo environment. This methodology is frequently employed to investigate the vasorelaxant, cardiotonic, or contractile properties of new chemical entities. nih.gov

For compounds structurally related to 6-(1H-indol-3-yl)pyridazin-3(2H)-one, isolated organ bath experiments have been pivotal. For instance, various 6-phenyl-3-pyridazinone derivatives have been screened for their vasorelaxant activity on isolated pre-contracted rat thoracic aorta. nih.govnih.gov In these studies, the tissue is mounted in an organ bath, and cumulative concentration-response curves are generated to determine the potency (EC₅₀) of the compounds. Such experiments have revealed that certain pyridazinone derivatives exhibit potent vasorelaxant effects, sometimes superior to standard drugs like hydralazine (B1673433). nih.gov One study highlighted a 4-methoxyphenylhydrazide derivative of 6-phenylpyridazin-3(2H)-one with an EC₅₀ value of 1.204 μM. nih.gov Another investigation into novel pyridazin-3-one derivatives demonstrated superior vasorelaxant activity, with the most potent compounds showing EC₅₀ values as low as 0.0025 μM. nih.gov

Similarly, indolyldihydropyridazinones have been evaluated for their positive inotropic (myocardial contractility) effects using isolated heart muscle preparations, demonstrating the utility of this technique for cardiovascular drug discovery within this chemical class. nih.gov

In Vivo Pre-clinical Animal Models

In vivo animal models are indispensable for evaluating the systemic pharmacological effects of a drug candidate. nih.govpharmaron.com They provide crucial insights into how a compound behaves in a complex biological system, which cannot be fully replicated by in vitro or ex vivo tests.

The selection of an appropriate animal model is critical and depends on the therapeutic target of the compound. pharmaron.com For the pyridazinone class, a variety of models are utilized.

Inflammation and Pain: Given that many pyridazinone derivatives show anti-inflammatory activity by targeting pathways like cyclooxygenase (COX) or phosphodiesterase type 4 (PDE4), standard inflammation models are employed. nih.govnih.govlongdom.org The murine air pouch model, for example, is used to assess a compound's effect on lipopolysaccharide (LPS)-induced leukocyte recruitment in vivo. nih.gov For analgesic activity, the hot plate test in rodents is a common model to evaluate a compound's response to thermal pain stimuli. researchgate.net

Cardiovascular Diseases: To test for antihypertensive effects, spontaneously hypertensive rats (SHR) are a common model. For evaluating cardiotonic properties, conscious dogs equipped for hemodynamic monitoring can be used to assess changes in myocardial contractility after oral administration. nih.gov

Oncology: For anticancer activity, xenograft models are standard. These involve implanting human tumor cell lines (e.g., c-Met driven EBC-1 tumor xenografts for c-Met inhibitors) into immunocompromised mice to evaluate a compound's ability to inhibit tumor growth. acs.orgnih.gov

The pyridazinone-indole scaffold has been assessed in various animal models, demonstrating a broad range of potential therapeutic applications.

Anti-inflammatory and Analgesic Activity: A study on 6-phenyl-4-substituted benzylidene tetrahydro pyridazin-3(2H)-ones showed significant analgesic activity in the hot plate model in mice. researchgate.net In another study, a pyridazinone derivative containing a 5-methoxyindole (B15748) moiety (compound 4ba) was evaluated in a murine air pouch model, where it was tested for its ability to modulate LPS-induced monocyte and macrophage recruitment. nih.gov

Cardiotonic Activity: A series of 4,5-dihydro-6-(1H-indol-5-yl)pyridazin-3(2H)-ones were evaluated in rats, where they produced a dose-related increase in myocardial contractility with minimal impact on heart rate or blood pressure. nih.gov One lead compound from this series, when administered orally to conscious dogs, showed a cardiotonic effect that was at least twice that of the reference drug pimobendan (B44444) after 6.5 hours. nih.gov

Antitumor Activity: A potent pyrido-pyridazinone FER tyrosine kinase inhibitor, compound 17c, demonstrated a dose-dependent antitumor effect in a Ba/F3-FER subcutaneous tumor model in mice, achieving a complete response at doses of 25 mg/kg and higher. acs.org Another optimized pyridazinone, a selective c-Met inhibitor, showed significant in vivo antitumor efficacy at low doses in a c-Met driven EBC-1 tumor xenograft model. nih.gov

Establishing a dose-response relationship is a critical step in pre-clinical evaluation to understand a compound's potency and therapeutic window. nih.govnih.gov

In studies of pyrido-pyridazinone derivatives as FER kinase inhibitors, a clear dose-dependent antitumor effect was observed. Compound 17c showed partial effect at 6.25 mg/kg, moderate effect at 12.5 mg/kg, and complete tumor regression at doses of 25, 50, and 100 mg/kg. acs.org Similarly, investigations into 1H-isoindole-1,3(2H)-dione derivatives in a formalin-induced pain model in mice showed a clear dose-dependent analgesic effect. One compound at doses of 5, 10, and 20 mg/kg diminished the pain reaction by 41.3%, 82.3%, and 87.2%, respectively. mdpi.com For cardiotonic indolyldihydropyridazinones, most derivatives produced a dose-related increase in myocardial contractility in rats. nih.gov

These examples from related compound series illustrate the standard methodology for establishing dose-response relationships, which would be essential for the pre-clinical development of this compound.

High-Throughput Screening (HTS) of this compound Libraries

High-Throughput Screening (HTS) allows for the rapid testing of vast numbers of compounds to identify "hits" with activity against a specific biological target. nih.govthermofisher.com Libraries for HTS can be sourced from historical collections or synthesized de novo. rug.nl The pyridazinone scaffold is a valuable component in such libraries due to its proven track record in drug discovery. nih.govresearchgate.net

For instance, activators of the enzyme PKM2 were discovered through a quantitative HTS campaign of nearly 300,000 small molecules, which identified a thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold as a promising starting point. nih.gov Similarly, a thiadiazinone derivative was identified as a potent c-Met kinase inhibitor from an HTS campaign, which was later optimized into a pyridazinone-based clinical candidate. researchgate.net

The development of novel indole (B1671886) libraries for HTS is also an active area of research. rug.nl Automated synthesis technologies now permit the rapid, miniaturized creation of thousands of diverse indole-based compounds for screening. rug.nl Large-scale libraries of tryptamine (B22526) (an indole derivative) have been created using bioproduction methods in engineered E. coli for screening against neuropsychiatric targets. nih.gov The inclusion of the this compound scaffold in such focused or diversity-oriented screening libraries would be a logical step to explore its potential against a wide array of biological targets like kinases, G-protein-coupled receptors, and ion channels. thermofisher.com

Selectivity and Off-Target Profiling (Pre-clinical)

Selectivity is a crucial parameter in drug development, defining a compound's ability to interact with its intended target over other, potentially unintended, biological molecules (off-targets). High selectivity is often associated with a lower risk of side effects.

The pyridazinone-indole chemical space has been explored for highly selective inhibitors.

Kinase Selectivity: In the development of c-Met kinase inhibitors, a pyridazinone derivative (compound 19) was identified that was highly selective and potent. nih.gov Another optimization effort led to compound 22 (MSC2156119), which also possessed high kinase selectivity and was chosen as a clinical candidate. researchgate.net

Receptor Selectivity: A series of indole-based compounds were developed as highly selective antagonists for the Protease-Activated Receptor 4 (PAR4). The lead compounds showed nanomolar potency for PAR4 with IC₅₀ values greater than 30 μM for the off-target PAR1 receptor, indicating high selectivity. nih.gov

Enzyme Isoform Selectivity: In a study of pyridazinone derivatives as PDE4 inhibitors, a compound featuring a 5-methoxy-1H-indole moiety, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (compound 4ba), was found to have promising activity and a better selectivity profile for the PDE4B isoform over other PDE isoforms. nih.govrsc.org

The table below illustrates the kind of data generated during selectivity profiling, using the PDE4 inhibitor compound 4ba as an example.

| Target | % Inhibition at 20 μM | Selectivity Profile |

| PDE4B | 64% | Primary Target Isoform |

| PDE4A | 29% | Lower activity |

| PDE4C | 26% | Lower activity |

| PDE4D | 31% | Lower activity |

Illustrative selectivity data for the related compound 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one. Data sourced from nih.gov.

This type of profiling is essential to characterize the therapeutic window and potential off-target effects of a new chemical entity like this compound.

Computational Chemistry and Cheminformatics Approaches for 6 1h Indol 3 Yl Pyridazin 3 2h One

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. wjarr.com This method is crucial for understanding the binding mode of 6-(1H-indol-3-yl)pyridazin-3(2H)-one derivatives and predicting their affinity for specific biological targets.

Detailed research findings from molecular docking studies have provided insights into the ligand-target interactions of various pyridazinone derivatives. For instance, studies on different series of pyridazinone-based compounds have revealed key interactions with their respective protein targets. mdpi.commdpi.com The process involves preparing the ligand and receptor structures, often using software like AutoDock Vina, and then analyzing the resulting conformations based on scoring functions that estimate binding affinity. wjarr.combohrium.com The analysis of these interactions helps in identifying the crucial amino acid residues involved in the binding, which can be either through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. semanticscholar.org

For example, in the context of fatty acid-binding protein 4 (FABP4) inhibitors, molecular docking has been used to guide the design of novel 4-amino and 4-ureido pyridazinone derivatives. mdpi.com These studies have shown how modifications to the pyridazinone scaffold can influence binding affinity and selectivity. mdpi.comsemanticscholar.org Similarly, docking studies on pyridazinone derivatives as antimicrobial agents have helped in understanding their mechanism of action at a molecular level. researchgate.net

The insights gained from molecular docking are instrumental in the rational design of new derivatives of this compound with improved potency and selectivity. By understanding how the molecule fits into the active site of a target protein, medicinal chemists can make informed decisions about which modifications are likely to enhance the desired biological activity. wjarr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. jocpr.com This approach is particularly useful for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a specific biological effect. jocpr.comnih.gov

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches. 2D-QSAR models use descriptors that are derived from the 2D representation of a molecule, such as topological indices and physicochemical properties. jocpr.com In contrast, 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), utilize information from the 3D structure of the molecules, such as steric and electrostatic fields. nih.gov

For derivatives of this compound, both 2D and 3D-QSAR models can be developed to predict their biological activities. For example, a QSAR study on indole (B1671886) derivatives as monoamine oxidase inhibitors utilized CoMFA to understand the steric and electrostatic contributions to their inhibitory activity. nih.gov Similarly, a study on indole derivatives as antifungal agents against Candida albicans employed QSAR modeling to design new compounds with enhanced activity. nih.gov

The primary goal of QSAR modeling is to develop predictive models that can accurately forecast the biological activity of new compounds. These models are built using a training set of compounds with known activities and are then validated using a separate test set. jocpr.com A statistically robust QSAR model can significantly reduce the time and cost associated with the synthesis and testing of new compounds.

For instance, a QSAR analysis of 2-((1H-indol-3-yl)thio)acetamide derivatives as influenza A virus inhibitors resulted in predictive models that could guide the design of more potent analogs. semanticscholar.org The models identified key molecular descriptors that were correlated with the anti-influenza activity, providing valuable insights for further structural modifications. semanticscholar.org

| Model Type | Target | Key Findings | Reference |

|---|---|---|---|

| CoMFA | Monoamine Oxidase (MAO) | Steric and electrostatic fields equally contribute to inhibitory activity. | nih.gov |

| MLR | Candida albicans | Identified descriptors related to antifungal activity, guiding new drug design. | nih.gov |

| GFA-MLR/ANN | Influenza A Virus | Developed predictive models for anti-influenza activity of thioacetamide (B46855) derivatives. | semanticscholar.org |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com A pharmacophore model can be used as a 3D query to search large chemical databases for new compounds that are likely to be active, a process known as virtual screening. mdpi.com

For derivatives of this compound, pharmacophore models can be generated based on the structures of known active compounds or from the ligand-receptor complex obtained from molecular docking studies. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. nih.gov

A study on pyridazin-3-one derivatives as vasodilators involved the generation of a pharmacophore model that consisted of two hydrogen bond acceptors and one aromatic ring feature. nih.gov This model was then used to predict the activity of newly synthesized compounds. nih.gov Similarly, pharmacophore-based virtual screening has been successfully employed to identify novel inhibitors for various targets. mdpi.com

The process of pharmacophore modeling and virtual screening offers a rapid and cost-effective way to identify novel scaffolds and lead compounds for further development.

Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energies

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. mdpi.com By simulating the movements of atoms and molecules, MD can provide detailed insights into conformational changes, binding stability, and the calculation of binding free energies. mdpi.com

For this compound and its derivatives, MD simulations can be used to analyze the stability of the ligand-receptor complex identified through molecular docking. These simulations can reveal how the ligand and protein interact and adapt to each other over time, providing a more realistic picture of the binding event. mdpi.com

Furthermore, MD simulations can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scoring functions used in molecular docking. Methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA) are often employed for this purpose. mdpi.com

A study on potential inhibitors for Brd4, a protein implicated in neuroblastoma, utilized MD simulations to confirm the stability of the identified lead compounds in the binding site. mdpi.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Pre-clinical Focus)

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, which include its Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME prediction tools have become increasingly popular as they can provide an early indication of a compound's potential drug-likeness and help to identify potential liabilities before significant resources are invested. nih.govnih.gov

For this compound and its derivatives, various ADME parameters can be predicted using computational models. These parameters include oral bioavailability, intestinal absorption, blood-brain barrier penetration, and potential for cytochrome P450 (CYP) enzyme inhibition. nih.govamazonaws.com

For example, a study on novel pyridazin-3-one derivatives as vasodilators included an in silico ADMET study which demonstrated promising physicochemical and drug-like properties, such as good oral bioavailability and no inhibition of CYP enzymes. nih.gov Similarly, ADME predictions for novel indole derivatives have been used to confirm their drug-like qualities. nih.gov

| Compound Series | Predicted Property | Finding | Reference |

|---|---|---|---|

| Pyridazin-3-one derivatives | Oral Bioavailability | Good | nih.gov |

| Pyridazin-3-one derivatives | Intestinal Absorption | Excellent | nih.gov |

| Pyridazin-3-one derivatives | CYP450 Inhibition | None | nih.gov |

| Indole derivatives | Lipinski's Rule of Five | Zero violations, confirming drug-like qualities. | nih.gov |

| Pyridazinone derivatives | Gastrointestinal Absorption | Passive | amazonaws.com |

| Pyridazinone derivatives | Blood-Brain Barrier Permeation | None | amazonaws.com |

De Novo Design and Scaffold Hopping Based on Computational Algorithms

Computational algorithms for de novo design and scaffold hopping represent powerful strategies in modern drug discovery, enabling the exploration of novel chemical space and the generation of new molecular architectures with desired biological activities. These approaches are particularly relevant for lead optimization and for overcoming liabilities associated with a known chemical scaffold, such as the this compound core.

De novo design algorithms aim to construct novel molecules from scratch, often by assembling molecular fragments or atoms within the constraints of a target's binding site. This approach can lead to the discovery of entirely new chemotypes that are not limited by existing chemical libraries. For a starting point like this compound, a de novo design program could be used to grow a new molecule within the active site of a target protein, using the indole or pyridazinone moiety as an initial anchor or fragment. The algorithm would then explore different chemical functionalities and linkages to optimize interactions with the protein, potentially leading to compounds with improved potency and selectivity.

Scaffold hopping , on the other hand, focuses on replacing the central core of a molecule (the scaffold) with a different chemical entity while retaining the spatial arrangement of key interacting functional groups. nih.govcriver.com This technique is invaluable for generating new intellectual property, improving pharmacokinetic properties, or eliminating undesirable structural motifs. criver.com For this compound, scaffold hopping could be applied to either the indole or the pyridazinone ring system.

Computational methods for scaffold hopping often rely on 3D shape similarity, pharmacophore matching, or bioisosteric replacement databases. For instance, the pyridazinone core could be replaced by other heterocyclic systems that maintain a similar orientation of the indole substituent and the hydrogen bond donor/acceptor features of the pyridazinone ring. Research has shown that pyridazinone and phthalazinone scaffolds are considered valuable starting points for the design of potent kinase inhibitors, suggesting their interchangeability in certain contexts. nih.gov In one study, the pyridazin-3-one moiety was successfully used as a bioisosteric replacement for the phthalazine (B143731) ring of hydralazine (B1673433) in the design of vasorelaxant agents. nih.gov

Similarly, the indole nucleus could be replaced with other aromatic or heteroaromatic systems. A notable example is the scaffold hopping from indoles to indazoles, which has been successfully employed to develop dual inhibitors of MCL-1 and BCL-2. rsc.org Another study demonstrated the bioisosteric replacement of an indole moiety in the development of a potent and selective PI3Kδ inhibitor. researchgate.netnih.gov These examples highlight the potential for discovering novel analogs of this compound with potentially improved properties by computationally exploring alternative core structures.

The following tables provide examples of potential scaffold hops for the pyridazinone and indole cores based on documented research.

Table 1: Potential Scaffold Hops for the Pyridazinone Core

| Original Scaffold | Potential Replacement Scaffold | Rationale/Example Application |

| Pyridazin-3(2H)-one | Phthalazinone | Considered an interesting starting point for kinase inhibitor design. nih.gov |

| Pyridazin-3(2H)-one | Triazolo-pyridazine | Investigated for PIM-1 kinase inhibition. vensel.org |

| Pyridazin-3(2H)-one | Pyrazolotriazinone | Designed as GSK-3 inhibitors for Alzheimer's disease. nih.gov |

| Pyridazin-3(2H)-one | Pyridazinone-based diarylurea | Developed as dual antimicrobial and anticancer agents. rsc.org |

Table 2: Potential Scaffold Hops for the Indole Core

| Original Scaffold | Potential Replacement Scaffold | Rationale/Example Application |

| Indole | Indazole | Successful in developing dual MCL-1/BCL-2 inhibitors. rsc.org |

| Indole | Indolin-2-one | Used as a scaffold for Aurora-B inhibitors. nih.gov |

| Indole | Benzimidazole | Designed derivatives have been studied for various biological activities. researchgate.net |

| Indole | Pyrrolo[3,4-d]pyridazinone | Investigated as dual COX/LOX inhibitors. nih.gov |

The application of these computational strategies to this compound can systematically generate diverse libraries of new compounds. These virtual libraries can then be filtered based on predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and docking scores against a specific biological target, prioritizing the most promising candidates for synthesis and experimental validation. This in silico approach significantly accelerates the drug discovery process by focusing resources on compounds with a higher probability of success.

Pre Clinical Pharmacokinetic and Pharmacodynamic Studies of 6 1h Indol 3 Yl Pyridazin 3 2h One

In Vitro Metabolic Stability Studies (e.g., Liver Microsomal Stability, Hepatocyte Stability)

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will be metabolized in the body. These studies provide an initial assessment of a compound's susceptibility to breakdown by drug-metabolizing enzymes, primarily located in the liver. The two most common systems for these assays are liver microsomes and hepatocytes.

Liver Microsomal Stability: This assay utilizes subcellular fractions of the liver that are rich in cytochrome P450 (CYP450) enzymes, which are major contributors to drug metabolism. The compound of interest is incubated with liver microsomes, and the concentration of the parent compound is measured over time. A high percentage of the compound remaining after incubation suggests good metabolic stability. For instance, a study on various derivatives showed that some compounds exhibited over 97% metabolic stability in the presence of human liver microsomes, indicating a high resistance to metabolism.

Hepatocyte Stability: Hepatocytes are intact liver cells and provide a more comprehensive picture of metabolic stability as they contain both Phase I (like CYP450s) and Phase II (conjugation) enzymes. Similar to the microsomal assay, the compound is incubated with hepatocytes, and its disappearance is monitored over time. This allows for the calculation of parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which can be used to predict in vivo clearance.

The data from these studies are crucial for ranking compounds and identifying those with favorable metabolic profiles for further development.

Table 1: Representative Data from In Vitro Metabolic Stability Assays This table is a representation of typical data and does not reflect actual results for 6-(1H-indol-3-yl)pyridazin-3(2H)-one.

| Test System | Parameter | Value |

|---|---|---|

| Human Liver Microsomes | Metabolic Stability (% remaining after 60 min) | e.g., 85% |

| In Vitro Half-life (t½, min) | e.g., > 60 | |

| Human Hepatocytes | In Vitro Half-life (t½, min) | e.g., 45 |

| Intrinsic Clearance (CLint, µL/min/10^6 cells) | e.g., 15 |

Plasma Protein Binding Assessment

The extent to which a drug binds to plasma proteins, such as albumin, is a critical pharmacokinetic parameter. Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its therapeutic target. High plasma protein binding can limit the amount of free drug available, potentially affecting its efficacy and clearance.

The assessment of plasma protein binding is typically conducted in vitro using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. These techniques separate the free drug from the protein-bound drug, allowing for the quantification of the unbound fraction (fu). This value is essential for interpreting pharmacokinetic and pharmacodynamic data and for predicting the in vivo behavior of a drug candidate.

Table 2: Representative Data from Plasma Protein Binding Assessment This table is a representation of typical data and does not reflect actual results for this compound.

| Species | Plasma Protein Binding (%) | Unbound Fraction (fu) |

|---|---|---|

| Human | e.g., 98.5% | e.g., 0.015 |

| Rat | e.g., 97.2% | e.g., 0.028 |

| Dog | e.g., 99.1% | e.g., 0.009 |

Permeability Studies (e.g., Caco-2, PAMPA assays)

For orally administered drugs, permeability across the intestinal wall is a prerequisite for absorption into the bloodstream. In vitro permeability assays are used to predict this absorption in humans.

Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) that, when cultured, forms a monolayer of cells that mimics the intestinal epithelium. The compound is added to one side of the monolayer (apical side, representing the intestinal lumen), and its appearance on the other side (basolateral side, representing the bloodstream) is measured over time. The resulting apparent permeability coefficient (Papp) is a good predictor of in vivo oral absorption.

Parallel Artificial Membrane Permeability Assay (PAMPA): The PAMPA assay is a non-cell-based method that measures a compound's ability to diffuse from a donor compartment, through an artificial membrane coated with lipids, to an acceptor compartment. It provides a high-throughput method to assess passive diffusion, a key mechanism for the absorption of many drugs.

Table 3: Representative Data from In Vitro Permeability Assays This table is a representation of typical data and does not reflect actual results for this compound.

| Assay | Direction | Apparent Permeability (Papp) (10^-6 cm/s) | Predicted Absorption |

|---|---|---|---|

| Caco-2 | Apical to Basolateral (A→B) | e.g., 15.2 | High |

| Basolateral to Apical (B→A) | e.g., 2.5 | ||

| PAMPA | N/A | e.g., 12.8 | High |

In Vivo Pre-clinical Pharmacokinetics

In vivo pharmacokinetic studies in animal models are essential to understand how a drug behaves in a whole organism. These studies involve administering the compound to animals (e.g., rats, mice, dogs) and collecting blood and other biological samples over time to measure drug concentrations.

Absorption and Bioavailability in Animal Models

These studies determine the rate and extent to which a drug is absorbed into the systemic circulation. Bioavailability (F) is a key parameter that measures the fraction of an administered dose that reaches the bloodstream. It is often determined by comparing the plasma concentration-time profiles after intravenous (IV) and oral (PO) administration. A moderate oral bioavailability of around 20% has been observed for some compounds in rats.

Distribution Profile in Tissues (Animal Models)

Tissue distribution studies reveal where the drug goes in the body after absorption. This is important for understanding if the drug reaches its target site of action in sufficient concentrations and also for identifying potential accumulation in non-target tissues, which could lead to toxicity. Following administration, various tissues are collected at different time points to determine the drug concentration in each.

Excretion Routes (Animal Models)

Excretion studies identify the primary routes by which the drug and its metabolites are eliminated from the body, typically through urine and feces. This information is crucial for understanding the drug's clearance mechanisms and for assessing the potential for drug-drug interactions. In some studies with related compounds, metabolites have been identified in the urine of rats.

Table 4: Representative In Vivo Pharmacokinetic Parameters in Animal Models This table is a representation of typical data and does not reflect actual results for this compound.

| Parameter | Rat | Dog |

|---|---|---|

| Oral Bioavailability (F%) | e.g., 45% | e.g., 60% |

| Volume of Distribution (Vd, L/kg) | e.g., 2.5 | e.g., 3.1 |

| Clearance (CL, mL/min/kg) | e.g., 20 | e.g., 15 |

| Primary Route of Excretion | e.g., Renal | e.g., Hepatic |

Metabolic Pathways and metabolite Identification (Animal Models)

Detailed in vivo metabolic pathways for this compound have not been characterized in published literature. However, preclinical studies on other complex heterocyclic compounds containing a pyridazinone moiety provide some insight into potential metabolic routes. For instance, a potent MET kinase inhibitor, which includes a dihydropyridazinone core, demonstrated that plasma clearance varied across species, being low in mice and dogs and moderate in rats and monkeys nih.gov. This suggests that the metabolic fate of such compounds can be species-dependent. For this related compound, the volume of distribution was observed to range from 2.1 to 9.0 L/kg across different animal models nih.gov.

General metabolic pathways for heterocyclic drugs often involve oxidation, reduction, and hydrolysis, followed by conjugation reactions. For a compound like this compound, potential metabolic transformations could include hydroxylation of the indole (B1671886) ring, N-dealkylation, and oxidation of the pyridazinone ring. Subsequent phase II reactions could involve glucuronidation or sulfation of the hydroxylated metabolites. Without specific studies on the target compound, these remain hypothetical pathways based on the metabolism of similar chemical scaffolds.

| Animal Model | Metabolic Pathway | Identified Metabolites | Analytical Method |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Pre-clinical Pharmacodynamic Endpoints (Biomarkers in animal models)

The pharmacodynamic properties of this compound are not well-documented. However, the broader class of pyridazinone derivatives has been investigated for various pharmacological activities, which can suggest potential pharmacodynamic endpoints.

Recently, pyridazinone derivatives containing an indole moiety were identified as potential phosphodiesterase type 4 (PDE4) inhibitors with anti-inflammatory activity mdpi.com. In one study, a series of pyridazinone derivatives with a 5-methoxyindole (B15748) moiety demonstrated inhibitory activity against PDE4B nih.gov. The most active compound in this series, 4ba , exhibited an IC50 of 251 ± 18 nM nih.gov. This suggests that for compounds with this scaffold, inhibition of PDE4 and subsequent modulation of inflammatory pathways could be a key pharmacodynamic effect.

Other pyridazinone derivatives have been shown to act as anti-inflammatory agents by inhibiting cyclooxygenase 2 (COX-2) and reducing the production of pro-inflammatory cytokines like inducible nitric oxide synthase, tumor necrosis factor-α, and interleukin-6 in macrophage cell lines mdpi.comnih.gov. Furthermore, some tricyclic pyridazinone/pyridazine (B1198779) indole-based compounds have been found to inhibit thromboxane A2 (TXA2) synthetase, thereby affecting platelet aggregation nih.gov. These findings suggest that relevant biomarkers in animal models could include levels of inflammatory cytokines, prostaglandins, and markers of platelet activity.

| Biomarker | Animal Model | Observed Effect | Therapeutic Area |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Drug-Drug Interaction Potential (In vitro/Pre-clinical in vivo)

There is no specific information available regarding the drug-drug interaction potential of this compound. Preclinical evaluation of drug-drug interactions typically involves in vitro studies with liver microsomes and recombinant enzymes to assess the potential for cytochrome P450 (CYP) inhibition or induction.

Studies on other novel pyridazinone derivatives have included computational ADME predictions, which can offer a preliminary assessment of drug-drug interaction risk. For example, a series of novel pyridazinone derivatives were predicted to have no inhibitory effect on cytochrome P450 enzymes. However, such in silico findings require experimental verification.

In vivo studies in animal models are crucial to confirm in vitro findings and to understand the clinical relevance of any observed interactions. For a related MET kinase inhibitor, transporter studies suggested it is likely a substrate for MDR1 and BCRP, which could be a source of drug-drug interactions nih.gov. Without experimental data for this compound, its potential to interact with other drugs remains unknown.

| CYP Isoform | Inhibition (IC50) | Induction | In Vivo Model | Findings |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Development of Advanced Research Tools and Methodologies Using 6 1h Indol 3 Yl Pyridazin 3 2h One Scaffold

Design and Synthesis of Chemical Probes for Target Engagement Studies

Chemical probes are essential tools for validating and studying the interaction of a molecule with its biological target in a complex cellular environment. The design of such probes based on the 6-(1H-indol-3-yl)pyridazin-3(2H)-one scaffold involves strategic modifications to incorporate a reporter group or an affinity tag without compromising the parent molecule's binding affinity and selectivity.

The core structure of pyridazin-3(2H)-one and its fused derivatives, like pyridazino[4,5-b]indol-4-one, is amenable to synthetic alteration. researchgate.netnih.gov Key positions for modification include the nitrogen atoms of both the indole (B1671886) and pyridazine (B1198779) rings, which can undergo reactions like N-alkylation. nih.gov These sites provide convenient handles for attaching linkers connected to photoaffinity labels (e.g., diazirines, benzophenones) or affinity tags (e.g., biotin). These modified molecules can then be used in target identification and engagement studies. For instance, after the probe binds to its target protein, UV irradiation can induce covalent cross-linking, allowing for the subsequent isolation and identification of the protein via the affinity tag.

Research on related pyridazinone structures has established a foundation for this approach. Derivatives have been designed as inhibitors for specific kinases like DYRK1A and PI3K, with molecular modeling and docking studies guiding the synthetic strategy to ensure target engagement. nih.govnih.govmdpi.com These inhibitor molecules serve as excellent starting points for probe development. By demonstrating target binding, they provide a validated pharmacophore that can be elaborated into a functional chemical probe.

Table 1: Examples of Pyridazinone Derivatives and Their Investigated Targets

| Compound Class | Investigated Target(s) | Research Application | Reference(s) |

| Pyridazino[4,5-b]indol-4-ones | DYRK1A, CDK5/p25, GSK3α/β | Kinase Inhibition, Antiproliferative Studies | nih.gov |

| Hydrazide-based pyridazino[4,5-b]indole | Phosphoinositide 3-kinase (PI3K) | Cancer Therapy Research | nih.gov |

| 6-Aryl-pyridazin-3-one Derivatives | Endothelial Nitric Oxide Synthase (eNOS) | Vasorelaxant Activity Studies | nih.govrsc.org |

| 3,6-Disubstituted Pyridazines | c-Jun N-terminal kinase-1 (JNK1) | Anticancer Evaluation | nih.gov |

This table is interactive in environments that support markdown sorting.

Development of Fluorescent or Tagged Analogues for Imaging Studies